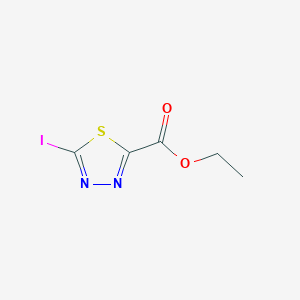

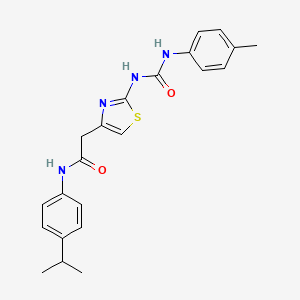

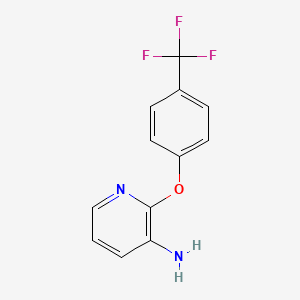

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The purpose of

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

A study by Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. This research synthesized and tested various compounds, including those with furan-2-yl substituents, which showed strong DNA affinities and significant in vitro and in vivo activity against trypanosomal infections, providing insight into the application of similar furan-containing compounds in treating protozoal infections (Ismail et al., 2004).

Antibacterial Agents

Brown and Cowden (1982) reported the synthesis of unfused heterobicycles with strongly basic side chains, including furan-2'-yl substituents. Their study evaluated these compounds as amplifiers of phleomycin against Escherichia coli, suggesting potential antibacterial applications for furan-substituted compounds (Brown & Cowden, 1982).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine substituents. They evaluated these compounds for anticancer activity, revealing promising results against various cancer cell lines, indicating the potential of furan-containing compounds in cancer therapy (Kumar et al., 2013).

Antimicrobial Activity

Patel (2020) studied the synthesis and antimicrobial properties of furan ring-containing organic ligands, including their metal complexes. The study demonstrated varying inhibition activities on the growth of bacteria, highlighting the antimicrobial potential of furan-containing compounds (Patel, 2020).

DNA Binding Affinity

Laughton et al. (1995) investigated the binding of furamidine, a furan-containing compound, to DNA sequences. Their study found that furamidine binds tightly to DNA, suggesting the importance of furan moieties in enhancing DNA-binding affinity of certain drugs (Laughton et al., 1995).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues with furan substituents for antituberculosis activity. Their findings revealed significant inhibition of Mycobacterium tuberculosis, indicating the potential application of furan-containing compounds in treating tuberculosis (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21IN4O2/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXHONQMBDXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)I)C3=NN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)